molecular formula C16H22N2O6 B12283423 Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

Cat. No.: B12283423
M. Wt: 338.36 g/mol
InChI Key: HJLLTKBIYMYCMV-UHFFFAOYSA-N
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Description

Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both ester and amide functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate typically involves multi-step organic reactions. One common method starts with the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst. This is followed by the introduction of the amide group through a reaction with an appropriate amine under controlled conditions. The final step often involves the protection and deprotection of functional groups to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit or activate enzymes, bind to receptors, or alter the structure of biomolecules.

Comparison with Similar Compounds

Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate can be compared with other esters and amides to highlight its uniqueness:

    Ethyl Acetate: A simpler ester with fewer functional groups, used primarily as a solvent.

    Methyl Butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl Benzoate: An ester with aromatic properties, used in perfumes and as a solvent.

These comparisons show that this compound has a more complex structure and potentially broader applications due to its multiple functional groups.

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

InChI

InChI=1S/C16H22N2O6/c1-3-23-13(20)9-17-15(21)14(11(2)19)18-16(22)24-10-12-7-5-4-6-8-12/h4-8,11,14,19H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

HJLLTKBIYMYCMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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